2-Chloro-6-methylbenzenesulfonyl chloride

Description

Molecular Geometry and Crystallographic Analysis

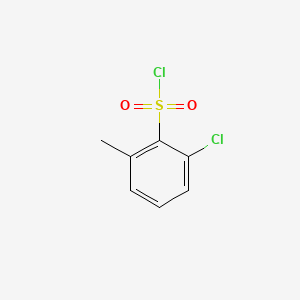

This compound (CAS 25300-37-2) exhibits a planar aromatic benzene ring with substituents at the 2-chloro and 6-methyl positions. The sulfonyl chloride group (SO₂Cl) is positioned at the 1-carbon of the benzene ring, forming a tetrahedral geometry around the sulfur atom. DFT calculations on analogous sulfonyl chlorides reveal a trigonal bipyramidal sulfur center in transition states during nucleophilic substitution, though the ground-state geometry remains tetrahedral.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆Cl₂O₂S | |

| Molecular Weight | 225.08 g/mol | |

| Boiling Point | 132–134°C (0.5 mmHg) | |

| Refractive Index | 1.579–1.583 @ 20°C | |

| Density | 1.458 g/cm³ (predicted) |

Crystallographic data for this specific compound are limited, but structural analogs (e.g., 2,4,6-trimethylbenzenesulfonyl chloride) reveal compressed sulfur geometries due to steric congestion. The Cl-S-Cl bond angle in transition states for related compounds is approximately 167.5–168.8°, deviating from ideal tetrahedral angles due to steric and electronic interactions.

Electronic Configuration and Resonance Effects

The electron-withdrawing sulfonyl chloride group (SO₂Cl) polarizes the C-Cl bond, enhancing electrophilicity at the sulfur center. The 2-chloro and 6-methyl substituents exert competing electronic effects:

- 6-Methyl group : Electron-donating via inductive effects, slightly deactivating the ring.

- 2-Chloro group : Electron-withdrawing via resonance and inductive effects, further activating the sulfonyl sulfur toward nucleophilic attack.

Resonance stabilization in the sulfonyl group involves delocalization of lone pairs from oxygen atoms into the sulfur center. Substituent effects on reaction rates are quantified by Hammett plots (ρ = +2.02), indicating strong sensitivity to electronic perturbations.

Comparative Analysis with Ortho- and Para-Substituted Benzene Sulfonyl Chlorides

The reactivity and geometry of this compound differ significantly from para- and meta-substituted analogs due to steric and electronic factors.

| Substituent Position | Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| Ortho (2-chloro) | Cl | Electron-withdrawing | Moderate | Enhances nucleophilic substitution |

| Meta (4/6) | Methyl | Electron-donating | Low | Reduces reactivity |

| Para | Methyl/Cl | Varied | High (if bulky) | Steric hindrance dominates |

Key Findings :

- Ortho-Substituted Derivatives : Exhibit counterintuitive enhanced reactivity despite steric congestion. DFT studies attribute this to rigid, compressed geometries that lower transition-state energy.

- Para-Substituted Derivatives : Show predictable reactivity trends governed by Hammett relationships (ρ = +2.02), with electron-withdrawing groups accelerating substitution.

- Steric vs. Electronic Effects : In ortho-substituted compounds, electronic activation outweighs steric hindrance, while para-substituted analogs are more sensitive to substituent electronegativity.

Properties

IUPAC Name |

2-chloro-6-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVZVTWCAGCLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577476 | |

| Record name | 2-Chloro-6-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25300-37-2 | |

| Record name | 2-Chloro-6-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25300-37-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of 4-Methylbenzenesulfonyl Chloride

The primary method for preparing 2-chloro-6-methylbenzenesulfonyl chloride involves the chlorination of 4-methylbenzenesulfonyl chloride (para-toluenesulfonyl chloride) in the presence of a Lewis acid catalyst.

- Starting Material: 4-Methylbenzenesulfonyl chloride (para-toluenesulfonyl chloride).

- Chlorinating Agent: Chlorine gas.

- Catalysts: Iron(III) chloride (FeCl3), iodine (I2), antimony trichloride (SbCl3), or antimony pentachloride (SbCl5) have been reported as effective catalysts.

- Temperature Range: Typically between 50°C and 100°C, with optimal chlorination occurring around 60°C to 90°C, preferably 70°C to 80°C.

- Solvent Conditions: Chlorination is often performed in the absence of solvents (neat conditions), improving selectivity and yield.

- Reaction Time: Varies but usually a few hours under controlled temperature.

$$

\text{4-Methylbenzenesulfonyl chloride} + \text{Cl}2 \xrightarrow[\text{FeCl}3 \text{ or SbCl}_3]{60-90^\circ C} \text{this compound}

$$

- The 4-methylbenzenesulfonyl chloride is melted or maintained as a liquid.

- Chlorine gas is passed through the melt in the presence of the catalyst.

- The catalyst facilitates electrophilic aromatic substitution, introducing chlorine selectively at the ortho position relative to the methyl group.

- The product is isolated by crystallization, filtration, or liquid-liquid extraction using solvents such as toluene or chlorobenzene.

- Yields are typically close to theoretical (around 100%), with purity exceeding 97%, containing minor amounts of starting material and dichlorinated byproducts.

Alternative Chlorination in Organic Solvents at Low Temperatures

Another approach involves chlorination in organic solvents under low-temperature conditions to control reactivity and improve selectivity.

- Solvent: Dichloromethane (CH2Cl2) or diethyl ether.

- Temperature: Below -5°C to -78°C to minimize side reactions.

- Chlorine Quenching: Excess chlorine is quenched using sodium thiosulfate (Na2S2O3) solution.

- Workup: Organic layers are washed with saturated sodium bicarbonate and brine, dried over magnesium sulfate (MgSO4), and concentrated at low temperatures.

- Isolation: The product is precipitated or crystallized by suspending in cold diethyl ether and filtered.

This method is suitable for sensitive substrates or when a milder chlorination is required, providing good control over the reaction and minimizing over-chlorination or decomposition.

Process Parameters and Catalysts Comparison

| Parameter | Method 1: Neat Chlorination with FeCl3/SbCl3 Catalyst | Method 2: Low-Temperature Chlorination in Organic Solvent |

|---|---|---|

| Starting Material | 4-Methylbenzenesulfonyl chloride | 4-Methylbenzenesulfonyl chloride |

| Chlorinating Agent | Chlorine gas | Chlorine gas |

| Catalyst | Iron(III) chloride, Iodine, Antimony trichloride | Not typically required or minimal catalyst use |

| Temperature Range | 50°C to 100°C (optimal 70°C to 80°C) | -78°C to -5°C |

| Solvent | None (neat) | Dichloromethane, diethyl ether |

| Reaction Time | Several hours | About 30 minutes to 1 hour |

| Yield | ~100% theoretical, purity >97% | High purity, controlled product formation |

| Product Isolation | Crystallization, filtration, extraction | Filtration after cold ether precipitation |

| Advantages | High yield, simple setup | Better control, less side reaction |

| Disadvantages | Requires careful temperature and chlorine control | More complex workup, low temperature handling |

Mechanistic Insights and Research Findings

- The chlorination proceeds via electrophilic aromatic substitution, where the catalyst (FeCl3 or SbCl3) activates chlorine to form a more reactive chloronium species.

- The methyl group directs chlorination preferentially to the ortho position, resulting in 2-chloro-6-methyl substitution.

- Iron(III) chloride and antimony trichloride act as Lewis acid catalysts facilitating chlorine activation.

- The reaction temperature significantly influences selectivity; higher temperatures can lead to poly-chlorination or decomposition.

- Quenching excess chlorine with sodium thiosulfate in low-temperature solvent-based methods ensures safety and prevents over-chlorination.

- The product's high purity and yield make these methods suitable for industrial-scale synthesis.

Summary Table of Preparation Methods

| Step | Method 1: Neat Catalyzed Chlorination | Method 2: Low-Temperature Solvent Chlorination |

|---|---|---|

| Starting material | 4-Methylbenzenesulfonyl chloride | 4-Methylbenzenesulfonyl chloride |

| Chlorination temperature | 70°C - 80°C | -78°C to -5°C |

| Catalyst | FeCl3, I2, SbCl3, SbCl5 | Minimal or none |

| Chlorine gas introduction | Passed through molten substrate | Added in portions |

| Reaction time | Several hours | 30 minutes to 1 hour |

| Quenching agent | Not required | Sodium thiosulfate (Na2S2O3) |

| Workup | Crystallization, filtration, extraction | Washing, drying, filtration after cold precipitation |

| Yield | ~100% theoretical, purity >97% | High purity |

| Industrial applicability | High | Moderate due to low temperature and solvent use |

Chemical Reactions Analysis

2-Chloro-6-methylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are less common, it can potentially undergo these reactions under suitable conditions.

Common Reagents and Conditions: Typical reagents include thionyl chloride for synthesis and various nucleophiles for substitution reactions. The reaction conditions often involve room temperature or slightly elevated temperatures.

Major Products: The major products formed depend on the specific nucleophiles used in substitution reactions, leading to a variety of sulfonyl derivatives.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Reactions

2-Chloro-6-methylbenzenesulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its sulfonyl chloride functionality allows it to participate in nucleophilic substitution reactions, where it can introduce sulfonyl groups into target molecules. This property is particularly valuable in synthesizing sulfonamides and other derivatives used in medicinal chemistry.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with amines to form sulfonamides | Sulfanilamide derivatives |

| Coupling Reactions | Used in the formation of biaryl compounds | Biaryl ethers |

| Functional Group Transformation | Converts alcohols to sulfonates | Sulfonate esters |

Pharmaceutical Applications

Synthesis of Bioactive Compounds

The compound is integral in the synthesis of various pharmaceutical agents. For instance, it has been utilized as a building block for synthesizing tyrosine kinase inhibitors, which are crucial in cancer therapy. Notable examples include:

- Dasatinib : An anti-cancer drug used for treating chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

- Indazole Derivatives : These compounds exhibit anti-breast cancer activity and are synthesized using this compound as a key intermediate .

Case Study: Anticancer Activity

A study demonstrated that derivatives synthesized from this compound showed significant inhibition of cancer cell proliferation in vitro. The compounds were evaluated for their efficacy against various cancer cell lines, indicating their potential as therapeutic agents .

Agrochemical Applications

Pesticide Development

In agrochemistry, this compound is employed to synthesize pesticides and herbicides. Its ability to modify biological activity makes it suitable for developing new agrochemical formulations that are more effective and environmentally friendly.

Table 2: Agrochemical Products Derived from this compound

| Product Type | Application | Active Ingredients |

|---|---|---|

| Herbicides | Control of broadleaf weeds | Sulfonylurea derivatives |

| Insecticides | Targeting specific insect pests | Modified benzenesulfonamides |

Environmental Considerations

The synthesis methods involving this compound have evolved to address environmental concerns. Recent advancements focus on greener chemistry approaches that minimize hazardous waste and utilize safer solvents, enhancing the sustainability of its applications .

Mechanism of Action

The mechanism by which 2-Chloro-6-methylbenzenesulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 25300-37-2

- Molecular Formula : C₇H₆Cl₂O₂S

- Molecular Weight : 225.09 g/mol

- Structure : A benzene ring substituted with a sulfonyl chloride (–SO₂Cl) group at position 1, a chlorine atom at position 2, and a methyl group (–CH₃) at position 6 .

Applications :

Primarily used as a reagent in organic synthesis, particularly for preparing dihydropyridonesulfonamides, which are intermediates in pharmaceutical research .

Physical Properties :

- Density : 1.581 g/cm³

- Hazards : Corrosive; causes severe skin burns and eye damage (GHS H314, H318) .

Comparison with Structurally Similar Compounds

2-Chlorobenzenesulfonyl Chloride

- Structure : Benzene ring with a sulfonyl chloride group at position 1 and a chlorine atom at position 2 (lacks the methyl group at position 6).

- Key Differences: Substituents: Absence of the methyl group reduces steric hindrance compared to 2-chloro-6-methylbenzenesulfonyl chloride.

- Applications : Commonly used as a sulfonating agent in drug synthesis but lacks the regioselective advantages conferred by the methyl group in the target compound .

2-Chloro-6-naphthalenesulfonyl Chloride

- Structure : Naphthalene ring substituted with a sulfonyl chloride group at position 2 and a chlorine atom at position 6 .

- Key Differences :

- Aromatic System : The naphthalene core increases molecular weight (C₁₀H₆ClO₂S; ~242.7 g/mol) and enhances hydrophobicity compared to the benzene-based target compound .

- Applications : Likely employed in bulkier aromatic systems or dyes due to extended conjugation, whereas the target compound is tailored for smaller heterocyclic syntheses .

2-Chloro-6-methanesulfonylbenzaldehyde

- Structure : Benzene ring with a methanesulfonyl (–SO₂CH₃) group at position 6, a chlorine atom at position 2, and an aldehyde (–CHO) group at position 1 .

- Key Differences :

- Functional Groups : The aldehyde group introduces electrophilic reactivity, enabling condensation reactions (e.g., Schiff base formation), unlike the sulfonyl chloride’s nucleophilic displacement chemistry.

- Electronic Effects : The methanesulfonyl group is less electronegative than –SO₂Cl, reducing its leaving-group ability .

Comparative Data Table

Biological Activity

2-Chloro-6-methylbenzenesulfonyl chloride is an organic compound that has garnered attention for its biological activities, particularly in medicinal chemistry. This compound is a sulfonyl chloride derivative, characterized by a chlorine atom at the second position and a methyl group at the sixth position of the benzene ring. Its structural formula is with a molecular weight of 205.66 g/mol. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

The biological activity of this compound primarily stems from its ability to form sulfonamide derivatives upon reaction with amines or ammonia. Sulfonamides are known for their antibacterial properties, functioning through the competitive inhibition of the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. This mechanism renders them effective against various Gram-positive and Gram-negative bacteria.

Antibacterial Activity

Research indicates that compounds derived from this compound exhibit significant antibacterial properties. The sulfonamide group allows these compounds to inhibit bacterial growth effectively. Studies have shown that similar compounds can also possess antitumor and anti-inflammatory activities, suggesting a broader therapeutic potential.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including direct sulfonation reactions. The compound can be further reacted to yield various derivatives, such as sulfonamides, which enhance its biological activity profile.

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Chlorine at position 2 | Antibacterial, potential antitumor |

| 2-Chloro-6-methylbenzenesulfonamide | Derived from above compound | Antibacterial, antitumor |

| 4-Fluorobenzenesulfonyl chloride | Fluorine at para position | Varies; less reactive than chlorinated versions |

Case Studies

While specific case studies on this compound are sparse, literature on related sulfonamide compounds provides insights into their biological efficacy:

- Antibacterial Studies : A study highlighted the effectiveness of sulfonamide derivatives against common bacterial strains, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

- Antitumor Activity : Research on structurally similar compounds has shown promising results in reducing tumor cell proliferation in various cancer models, indicating potential applications in oncology.

- Enzyme Interaction : Investigations into enzyme interactions reveal that sulfonamide compounds may influence metabolic pathways in both bacteria and human cells, leading to therapeutic benefits or side effects .

Safety and Toxicity

The handling of this compound requires caution due to its corrosive nature. It is known to cause severe skin burns and eye damage upon contact. Proper safety measures should be implemented when working with this compound in laboratory settings .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-Chloro-6-methylbenzenesulfonyl chloride with high purity?

- Methodology : Synthesis typically involves sulfonation of toluene derivatives followed by chlorination. For example, methyl-substituted benzene precursors can undergo sulfonation using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to minimize side reactions. Subsequent chlorination with agents like PCl₅ or SOCl₂ under anhydrous conditions ensures high yield. Purification via recrystallization (e.g., using hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) is critical to remove unreacted starting materials and byproducts. Reaction progress should be monitored by TLC or GC-MS .

Q. What safety precautions are essential when handling this compound?

- Methodology :

- PPE : Wear impervious gloves (nitrile or neoprene), chemical-resistant lab coats, and tightly sealed goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as sulfonyl chlorides are moisture-sensitive and release HCl upon hydrolysis .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Label containers with moisture sensitivity warnings .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl and sulfonyl groups). Aromatic protons appear as distinct multiplets (δ 7.2–8.0 ppm), while the methyl group resonates near δ 2.5 ppm .

- IR : Strong S=O stretching (1350–1370 cm⁻¹) and C-Cl (550–750 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 223.0) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of sulfonation in methyl-substituted benzenesulfonyl chlorides?

- Methodology : The methyl group’s electron-donating nature directs sulfonation to the para position, while steric hindrance from the chloro substituent can shift reactivity. Computational modeling (DFT calculations) predicts charge distribution and transition states. Experimental validation involves synthesizing isomers and comparing yields via HPLC or GC analysis. For example, substituent effects in 3,5-dichloro-2-hydroxybenzenesulfonyl chloride show how ortho/para directors compete .

Q. What computational methods predict the hydrolysis kinetics of this compound?

- Methodology : Molecular dynamics (MD) simulations and quantum mechanics (QM) assess hydrolysis pathways under varying pH and solvent conditions. Parameters like solvation energy and transition-state geometry are derived using Gaussian or ORCA software. Compare results to experimental kinetic data (e.g., half-life in aqueous buffers) to validate models. For analogs like benzoyl chlorides, hydrolysis rates correlate with substituent electronegativity .

Q. How can researchers mitigate byproduct formation during nucleophilic substitution reactions with this compound?

- Methodology :

- Optimized Conditions : Use anhydrous solvents (e.g., THF, DCM) and bases (e.g., Et₃N) to scavenge HCl. Maintain low temperatures (–20°C) to suppress side reactions.

- Catalysis : Lewis acids (e.g., ZnCl₂) enhance electrophilicity at the sulfonyl group, improving reaction efficiency.

- Byproduct Analysis : LC-MS or ¹H NMR tracks intermediates like sulfonic acids. For example, overhydrolysis in 6-chloro-2-fluoro-3-methylbenzoyl chloride is minimized by controlling water content .

Q. What strategies improve the stability of this compound in long-term storage?

- Methodology :

- Stabilizers : Add desiccants (molecular sieves) to absorb moisture. Avoid exposure to light using amber glass containers.

- Degradation Monitoring : Periodic FT-IR or Raman spectroscopy detects hydrolysis (loss of S=O peaks). Accelerated aging studies (40°C/75% RH) predict shelf life .

- Alternative Formulations : Encapsulation in cyclodextrins or ionic liquids enhances thermal stability, as seen in similar sulfonyl chlorides .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reactivity of methyl-substituted sulfonyl chlorides?

- Methodology : Cross-reference experimental conditions (e.g., solvent polarity, temperature) from literature. For example, conflicting hydrolysis rates may arise from varying water content in solvents. Reproduce experiments under standardized conditions (e.g., dry DMF vs. wet acetone) and validate via kinetic studies. Structural analogs like 6-chloro-2-fluoro-3-methylbenzoyl chloride show that electron-withdrawing groups accelerate hydrolysis, while methyl groups slow it .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.